1,2,3-Triiodo-5-nitrobenzene
Overview
Description
1,2,3-Triiodo-5-nitrobenzene is an organic compound with the molecular formula C6H2I3NO2 It is characterized by the presence of three iodine atoms and a nitro group attached to a benzene ring
Preparation Methods
1,2,3-Triiodo-5-nitrobenzene can be synthesized through the diazotization of 2,6-diiodo-4-nitroaniline followed by treatment with potassium iodide. The detailed procedure is as follows :
Diazotization: Fifty grams of 2,6-diiodo-4-nitroaniline is dissolved in 200 cc of concentrated sulfuric acid in a flask equipped with a mechanical stirrer. The solution is cooled to 5°C, and a mixture of 100 cc of concentrated sulfuric acid and 12 grams of sodium nitrite is added with stirring. The temperature is maintained below 10°C during the addition.
Reaction with Potassium Iodide: The diazotized solution is poured into a mixture of cracked ice and water. Potassium iodide solution is then added gradually, and the mixture is heated until no more gas is evolved. The product is filtered, washed, and dried to obtain this compound.
Chemical Reactions Analysis
1,2,3-Triiodo-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using reagents such as sodium hydroxide or potassium hydroxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,2,3-Triiodo-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Triiodo-5-nitrobenzene involves its interaction with molecular targets through its iodine and nitro groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1,2,3-Triiodo-5-nitrobenzene can be compared with other similar compounds such as:
1,2,3-Triiodobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3,5-Triiodobenzene: Has a different arrangement of iodine atoms, leading to different chemical properties and reactivity.
2,4,6-Triiodophenol: Contains a hydroxyl group instead of a nitro group, resulting in different applications and reactivity.
Properties
IUPAC Name |
1,2,3-triiodo-5-nitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHFOGCNEKGMQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)I)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310510 | |
Record name | 1,2,3-triiodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53663-23-3 | |
Record name | NSC227919 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-triiodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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